Home > Products > Screening Compounds P75146 > N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide -

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide

Catalog Number: EVT-13150045
CAS Number:
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is an organic compound characterized by its unique bicyclic structure, which incorporates a bicyclo[1.1.1]pentane moiety attached to an acetamide functional group. This compound is classified under amides and is notable for its potential applications in medicinal chemistry due to the structural properties of bicyclo[1.1.1]pentane, which can enhance the pharmacokinetic profiles of drug candidates.

Source

The compound is cataloged with the CAS number 1628196-24-6 and has a molecular formula of C₇H₁₁NO. It is commercially available with a purity of approximately 97% from chemical suppliers such as AChemBlock .

Classification

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide falls under the classification of organic compounds, specifically within the category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.

Synthesis Analysis

Methods

The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide typically involves the reaction of bicyclo[1.1.1]pentan-1-amine with acetic anhydride or acetyl chloride to introduce the acetamide functionality. This method is advantageous as it allows for the straightforward incorporation of the bicyclic structure into amide derivatives.

Technical Details

The reaction can be performed under mild conditions, often at room temperature, and requires careful control of stoichiometry to ensure high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product effectively.

Molecular Structure Analysis

Structure

The molecular structure of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide can be represented by its IUPAC name and SMILES notation:

  • IUPAC Name: N-(bicyclo[1.1.1]pentan-1-yl)acetamide
  • SMILES: CC(=O)NC12CC(C1)C2

The compound features a bicyclic framework that contributes to its unique three-dimensional shape, which is critical for its biological activity and interaction with biological targets.

Data

The molecular weight of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is approximately 125.17 g/mol, and it exhibits a specific configuration that enhances its potential as a bioisostere for more traditional aromatic compounds in drug design .

Chemical Reactions Analysis

Reactions

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide can participate in various chemical reactions typical for amides, including hydrolysis, acylation, and nucleophilic substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

Technical Details

For instance, hydrolysis can convert the amide back to the corresponding carboxylic acid and amine, while acylation reactions can introduce different acyl groups to tailor the compound's activity profile.

Mechanism of Action

Process

The mechanism of action for N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide largely depends on its interactions with biological targets, such as receptors or enzymes involved in metabolic pathways. The bicyclic structure may facilitate improved binding affinity due to conformational rigidity and spatial orientation compared to linear or less constrained structures.

Data

Studies indicate that compounds featuring bicyclo[1.1.1]pentane scaffolds often exhibit enhanced permeability and metabolic stability, making them favorable candidates in drug discovery efforts aimed at optimizing lead compounds .

Physical and Chemical Properties Analysis

Physical Properties

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is expected to be a solid at room temperature, given its molecular structure and typical behavior of similar compounds.

Chemical Properties

The compound demonstrates typical chemical properties associated with amides, such as solubility in polar solvents like water and alcohols, along with stability under standard laboratory conditions.

Relevant data includes:

  • Molecular Weight: 125.17 g/mol
  • Purity: 97%

These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.

Applications

Scientific Uses

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide has potential applications in medicinal chemistry as a building block for synthesizing novel pharmaceuticals due to its unique structural characteristics that can enhance drug-like properties such as solubility and metabolic stability.

Additionally, research into bicyclic compounds has highlighted their role as bioisosteres in drug design, allowing chemists to create derivatives that may evade metabolic pathways that typically degrade more conventional structures . This makes N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide a valuable candidate for further exploration in therapeutic contexts.

Introduction to Bicyclo[1.1.1]pentane Motifs in Medicinal Chemistry

Role of Bicyclo[1.1.1]pentane as a Bioisostere in Drug Design

The adoption of bicyclo[1.1.1]pentane as a bioisostere fundamentally addresses three critical limitations inherent to aromatic systems: metabolic instability, poor solubility, and nonspecific binding.

Metabolic Stability Enhancement: A primary driver for BCP adoption is its resistance to cytochrome P450 (CYP450)-mediated oxidation, a major metabolic pathway for aromatic rings. Aniline-containing drugs frequently form reactive metabolites (e.g., quinoneimines) via CYP450 oxidation, leading to toxicity, drug-drug interactions, and rapid clearance [1]. In stark contrast, the saturated, aliphatic nature of BCP precludes such oxidative pathways. While CYP450 enzymes can mediate radical hydroxylation at BCP bridge positions, the resultant tertiary radical intermediates exhibit lower reactivity compared to electrophilic aromatic metabolites (Figure 1). This translates to significantly reduced bioactivation potential and improved metabolic stability profiles for BCP-containing compounds [1] [5].

Figure 1: Metabolic Pathways: Benzene vs. Bicyclo[1.1.1]pentane

Benzene Metabolism (CYP450): Benzene → Epoxide → Quinone/Quinoneimine (Electrophilic, Toxic)BCP Metabolism (CYP450):[1.1.1]Propellane Derivative → Bridge C-H Abstraction → Tertiary Radical → Alcohol (Less Reactive)

Solubility and Nonspecific Binding Improvements: The rigid, three-dimensional, and aliphatic character of BCP profoundly impacts physicochemical properties. Its high fraction of sp³-hybridized carbon atoms (Fsp³ ≈ 0.8) disrupts planarity and reduces crystal lattice energy, enhancing aqueous solubility compared to flat aromatic counterparts [5]. Crucially, BCP dramatically reduces nonspecific binding to proteins and membranes, a major source of off-target effects and poor pharmacokinetics. Experimental evidence using Immobilized Artificial Membrane (IAM) Chromatography demonstrates this effect clearly. The Chromatographic Hydrophobicity Index (CHI(IAM))—a quantitative measure of nonspecific binding propensity—is consistently and significantly lower for BCP analogues versus their benzene-containing counterparts (e.g., reductions of 15-35 CHI units documented) [5]. This reduction is attributed to the absence of π-electron density in BCP, minimizing hydrophobic and π-stacking interactions responsible for nonspecific adsorption [1] [5].

Spatial Mimicry and Functionalization: The geometric similarity between para-disubstituted benzene (distance between para carbons ≈ 2.89 Å) and 1,3-disubstituted BCP (bridgehead distance ≈ 2.84 Å) enables effective mimicry of aromatic pharmacophores [1]. This allows BCP to maintain critical ligand-protein interactions while altering electronic and steric profiles. The bridgehead positions serve as versatile vectors for functionalization. Derivatives like N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide exemplify this, where the bridgehead nitrogen atom integrates the BCP core into amide functionalities commonly found in drug molecules. The inherent symmetry of BCP often simplifies synthetic routes to such disubstituted analogues [1] [2].

Case Study: γ-Secretase Inhibitor Optimization: The landmark application validating BCP as a phenyl bioisostere emerged from Pfizer in 2012. The aniline-containing γ-secretase inhibitor BMS-708,163 suffered from metabolic instability and low solubility. Strategic replacement of its para-substituted benzene ring with a BCP unit yielded a compound with comparable potency (IC₅₀ ~ 0.2 nM) but dramatically improved metabolic stability in human liver microsomes and significantly enhanced aqueous solubility. This successful optimization showcased BCP's ability to preserve biological activity while remediating key developability liabilities [5].

Table 2: Impact of BCP Substitution on Key Drug Properties

Challenge with Benzene/AnilineBCP Bioisosteric SolutionMechanistic Basis
CYP450 Oxidation (Reactive Metabolites)Resistance to quinoneimine formationSaturated C-H bonds vs. oxidizable π-system/amines
Low SolubilityIncreased solubilityHigher Fsp³, reduced crystallinity
High Nonspecific Binding (High CHI(IAM))Lower CHI(IAM) valuesAbsence of π-cloud for hydrophobic/π-stacking
Planarity (2D)3D CharacterExploration of orthogonal pharmacophore space
Metabolic Soft Spots (Aromatic Oxidation)Stable aliphatic coreFormation of less reactive tertiary alcohol metabolites

Historical Evolution of Bicyclo[1.1.1]pentane Derivatives in Pharmacological Applications

The journey of bicyclo[1.1.1]pentane from synthetic curiosity to pharmacologically valuable scaffold is marked by key milestones in synthesis and application.

Early Synthetic Challenges (Pre-2000): Initial access to BCP derivatives was arduous. Wiberg's seminal synthesis of [1.1.1]propellane in 1982 via intramolecular reductive coupling of 1,3-dibromobicyclo[1.1.1]pentane provided the crucial strained precursor [1]. Early routes to bicyclo[1.1.1]pentylamines (BCPAs) relied on multi-step sequences employing pre-functionalized BCP building blocks. These included hazardous or low-yielding transformations like acyl nitrene rearrangements (e.g., Curtius rearrangement on BCP carboxylic acids) or reduction of BCP azides (Scheme 1C, I-III) [1]. The inherent instability of [1.1.1]propellane and the complexity of these routes severely limited BCP exploration in medicinal chemistry.

The Strain-Release Amination Breakthrough (2006-2019): A transformative advance occurred in 2006 with Baran's introduction of "strain-release amination." This method exploited the high ring strain of [1.1.1]propellane (~70 kcal/mol) by facilitating nucleophilic attack of amines across its central C-C bond, directly yielding monosubstituted BCPAs (Scheme 1C, IV) [1]. This one-step process from readily accessible propellane dramatically simplified access to primary BCP amines. Gleason later extended this methodology to synthesize 1,3-disubstituted BCPAs. However, limitations persisted, including the need for elevated temperatures and incompatibility with sensitive functional groups [1].

Radical Chemistry Renaissance (2016-Present): Recent breakthroughs leverage radical chemistry for BCP functionalization, significantly expanding scope and practicality. Two dominant strategies emerged:1. C-Centered Radical Addition: Generated under Fe(II) or metallaphotoredox catalysis, alkyl radicals add efficiently to [1.1.1]propellane, forging new C-BCP bonds. Subsequent functionalization of the adduct radical (often iodide trapping) yields valuable BCP building blocks, including iodides and amines (Scheme 1C, V-VI) [1] [2].2. N-Centered Radical Addition: Direct addition of N-radicals (aminium, amidyl radicals) to [1.1.1]propellane offers a streamlined route to BCPAs. After Wiberg's early observation with nitric oxide, this approach lay dormant for decades. Recent innovations using boron catalysis, metallaphotoredox catalysis, or Electron Donor-Acceptor (EDA) complexes have revitalized this strategy (Scheme 1C, VII-IX), enabling direct construction of structures like N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide precursors [1].

Scalability and Diversification (2024): A landmark achievement in BCP chemistry arrived with the development of a light-enabled, catalyst-free method for synthesizing BCP iodides from alkyl iodides and [1.1.1]propellane in flow reactors (Nature Syn. 2024). This exceptionally clean process operates on scales from milligrams to kilograms, requiring only UV light irradiation (365 nm) in a continuous flow setup. Its simplicity, scalability (demonstrated by a 855g synthesis of BCP methyl iodide in 72% yield), and exceptional functional group tolerance (nitriles, esters, heterocycles, protected amines, fluorinated groups) have revolutionized BCP accessibility. The resulting BCP iodides serve as versatile intermediates for further transformations, including amination and amide formation, facilitating the preparation of over 300 diverse BCP building blocks for medicinal chemistry programs [2].

Table 3: Evolution of Key Synthetic Methods for BCP Derivatives

Time PeriodSynthetic MethodKey InnovationLimitations/OvercomesKey Derivatives Enabled
1982-2006Wiberg Synthesis of Propellane; Acyl Nitrene Routes; Azide ReductionAccess to propellane; Early amine synthesisMulti-step, low yielding, hazardous reagentsPrimary BCP Amines (e.g., BCP-NH₂)
2006Baran's Strain-Release AminationDirect addition of amines to propellaneHigh temperatures, limited FG toleranceMonosubstituted BCPAs (e.g., BCP-NHR)
~2016-2019Metallaphotoredox C-Radical Addition; Gleason DisubstitutionRadical C-C bond formation; 1,3-DisubstitutionCatalyst cost, scope limitationsAlkyl-BCPs (e.g., Alkyl-BCP-I)
2019-2023N-Radical Addition Revivals (Boron/Photoredox/EDA)Direct BCP-N bond formationNarrow N-radical scopeTertiary BCP Amines, Amides
2024Light-enabled Flow Synthesis of BCP IodidesCatalyst-free, scalable (kg), flowRequires specialized flow reactorDiverse Alkyl-BCP-I (>300 examples), incl. complex heterocycles & fluorinated

Integration into Pharmacologically Active Compounds: The evolution of synthetic methodologies has enabled the incorporation of BCP units into diverse pharmacophores. Early examples include group I metabotropic glutamate receptor antagonists featuring BCP-glycine motifs (e.g., (S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)-glycine) [5]. More recently, BCP has been utilized in MDM2 inhibitors (e.g., AA-115/APG-115), LpPLA2 inhibitors, and bioisosteric replacements in complex natural product analogues like resveratrol. The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide exemplifies the functionalization of the BCP bridgehead nitrogen, a common motif arising from secondary functionalization of primary BCP amines via acylation or alkylation. This molecule embodies the integration of the BCP core into an amide linkage, a ubiquitous functional group in medicinal chemistry, highlighting the scaffold's adaptability [1] [2] [5].

Properties

Product Name

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide

IUPAC Name

N-(1-bicyclo[1.1.1]pentanyl)-N-methylacetamide

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c1-6(10)9(2)8-3-7(4-8)5-8/h7H,3-5H2,1-2H3

InChI Key

FTCCEHHEYBYIGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C12CC(C1)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.